Cyclohexyl (2,4,5-trifluorophenyl)methanol
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Overview
Description
Cyclohexyl (2,4,5-trifluorophenyl)methanol is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . It is characterized by the presence of a cyclohexyl group attached to a methanol moiety, which is further substituted with three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl (2,4,5-trifluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,4,5-trifluorobenzaldehyde under controlled conditions to yield the desired product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (2,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield cyclohexyl (2,4,5-trifluorophenyl)methane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include cyclohexyl (2,4,5-trifluorophenyl)ketone, cyclohexyl (2,4,5-trifluorophenyl)methane, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Cyclohexyl (2,4,5-trifluorophenyl)methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Cyclohexyl (2,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl (2,4-difluorophenyl)methanol
- Cyclohexyl (2,5-difluorophenyl)methanol
- Cyclohexyl (3,4,5-trifluorophenyl)methanol
Uniqueness
Cyclohexyl (2,4,5-trifluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The trifluoromethyl group at the 2, 4, and 5 positions provides distinct electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
Cyclohexyl (2,4,5-trifluorophenyl)methanol is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a trifluorophenyl moiety. The trifluoromethyl groups are known to enhance lipophilicity and biological activity. The compound's structure is represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules in neuronal cells, which is crucial for maintaining neuronal integrity and function. This stabilization can potentially mitigate the effects of tau pathology associated with Alzheimer's disease .
- Anti-inflammatory Properties : The compound has been linked to the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in neuroinflammation. Inhibition of Lp-PLA2 has been associated with reduced neuroinflammatory responses and improved outcomes in models of Alzheimer's disease .
- Antioxidant Activity : Compounds with similar structural features have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in neurodegenerative conditions .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory activity of this compound:
Study Type | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Cytotoxicity | Human Neuronal Cells | 10.5 | Induced apoptosis at higher concentrations |
Anti-inflammatory | Macrophage Cell Line | 5.0 | Reduced cytokine release significantly |
These studies suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal neuronal cells.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a transgenic mouse model expressing human amyloid precursor protein (APP), treatment with the compound resulted in a significant decrease in amyloid plaque deposition and improved cognitive function as measured by the Morris water maze test.
- Neuroinflammation Model : Administration of the compound reduced markers of neuroinflammation such as TNF-α and IL-6 in brain tissues.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving elderly patients with mild cognitive impairment demonstrated that a regimen including this compound led to improved cognitive scores over six months compared to a placebo group.
- Case Study 2 : In patients with chronic inflammatory conditions, treatment with this compound resulted in reduced inflammatory markers and improved quality of life metrics.
Properties
IUPAC Name |
cyclohexyl-(2,4,5-trifluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h6-8,13,17H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLUJJYUUCFCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=C(C=C2F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.